Product packaging for 5-Chloropyrazolo[1,5-a]pyrimidine(Cat. No.:CAS No. 29274-24-6)

5-Chloropyrazolo[1,5-a]pyrimidine

Cat. No.: B032228
CAS No.: 29274-24-6
M. Wt: 153.57 g/mol
InChI Key: WEPRLWNMBTYGGD-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]pyrimidine is a versatile and high-value nitrogen-rich heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure, the pyrazolopyrimidine scaffold, is a privileged pharmacophore known to interact with a wide range of biological targets, particularly protein kinases. The strategic chlorine substituent at the 5-position serves as a crucial synthetic handle, enabling further functionalization via cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations) to generate a diverse array of novel analogues for structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3 B032228 5-Chloropyrazolo[1,5-a]pyrimidine CAS No. 29274-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPRLWNMBTYGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610501
Record name 5-Chloropyrazolo[1,5-a]pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID40610501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29274-24-6
Record name 5-Chloropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyrazolo[1,5-a]pyrimidine
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Synthetic Methodologies and Chemical Transformations of 5 Chloropyrazolo 1,5 a Pyrimidine and Its Derivatives

General Synthetic Pathways for Pyrazolo[1,5-a]pyrimidine (B1248293) Core Construction

The construction of the pyrazolo[1,5-a]pyrimidine core predominantly relies on the formation of the pyrimidine (B1678525) ring by reacting 3-aminopyrazoles with various 1,3-bis-electrophilic compounds. nih.govmdpi.com This approach offers flexibility in modifying positions 2, 3, 5, 6, and 7 of the final scaffold. mdpi.com

Cyclocondensation Reactions of 3-Aminopyrazoles with 1,3-Bis-electrophilic Compounds

A cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction between 3-aminopyrazoles and a variety of 1,3-bis-electrophilic reagents. nih.govmdpi.com This method is widely employed due to its efficiency in constructing the fused bicyclic system. nih.gov

The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently used strategy for synthesizing the pyrazolo[1,5-a]pyrimidine core. nih.gov In this reaction, the 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, which is followed by cyclization to form the pyrimidine ring. nih.gov The reaction typically proceeds under acidic or basic conditions. nih.gov For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate (B101781) yields the corresponding dihydroxy-heterocycle. nih.gov Similarly, reacting 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) results in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.govrsc.org

The choice of the β-dicarbonyl compound is critical as it dictates the substitution pattern on the pyrimidine ring, allowing for the fine-tuning of the final product's electronic and steric properties. nih.gov

Table 1: Examples of β-Dicarbonyl Compounds in Pyrazolo[1,5-a]pyrimidine Synthesis

3-Aminopyrazole Derivativeβ-Dicarbonyl CompoundProductReference
5-Amino-3-methylpyrazoleDiethyl malonate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) nih.gov
3-Substituted-5-amino-1H-pyrazoles2-AcetylcyclopentanoneCyclopentapyrazolo[1,5-a]pyrimidines nih.govrsc.org
Aminopyrazole derivativeDiethyl malonate2-[(Benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol nih.gov

β-Enaminones are effective 1,3-electrophilic systems for the synthesis of pyrazolo[1,5-a]pyrimidines, often showing enhanced reactivity compared to 1,3-dicarbonyl compounds. researchgate.netresearchgate.net The cyclocondensation of 5-aminopyrazoles with β-enaminones can be catalyzed by acids like acetic acid with ammonium (B1175870) acetate (B1210297) or bases like pyridine. researchgate.net Microwave-assisted synthesis has been shown to be a highly efficient, solvent-free, and catalyst-free method for the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, yielding 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines in high yields. researchgate.net

β-Ketonitriles are also valuable precursors. For example, the reaction of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free, microwave-assisted conditions regioselectively yields functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. rsc.org

One-pot cyclization methodologies have been developed using amino pyrazoles, enaminones (or chalcones), and sodium halides in the presence of an oxidizing agent like potassium persulfate to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.govrsc.org

Three-Component Reactions (MCRs) for Scaffold Assembly

Three-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of pyrazolo[1,5-a]pyrimidines. rsc.org A notable example is the microwave-assisted reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, which proceeds rapidly and often results in high-purity products. nih.gov Another strategy involves the Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating, which tolerates a wide range of functional groups. nih.gov MCRs can also be designed to produce specific derivatives, such as the iodine-catalyzed three-component reaction of aminopyrazoles, chalcones, and diaryl/dialkyl diselenides to afford 3-selenylated pyrazolo[1,5-a]pyrimidines. rsc.org

Strategies Involving Acyclic Reagents for Efficient Synthesis

The synthesis of the pyrazolo[1,5-a]pyrimidine ring system can also be achieved using acyclic precursors through pericyclic reactions. nih.gov For instance, a [4+2] cycloaddition reaction has been developed for the one-pot, scalable synthesis of the fused ring from acyclic reagents. nih.gov Another approach involves the reaction of aryl-substituted acetonitrile (B52724) with N,N-dimethylformamide dimethyl acetal (B89532) to form a 3-(dimethylamino)-2-(phenyl)acrylonitrile intermediate. This intermediate then reacts with hydrazine (B178648) to yield a 4-phenyl-1H-pyrazol-5-amine, which can be further cyclized to the pyrazolo[1,5-a]pyrimidine core. nih.gov

Targeted Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine and its Precursors

The synthesis of this compound often starts from a corresponding hydroxylated or dihydroxylated pyrazolo[1,5-a]pyrimidine precursor. A common method involves the chlorination of a pyrazolo[1,5-a]pyrimidin-5-ol (B1436583) or a pyrazolo[1,5-a]pyrimidine-5,7-diol (B1460701) using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov

For example, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol can be treated with phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215). nih.gov Similarly, 2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol undergoes chlorination with POCl₃ to give the corresponding 5,7-dichloro derivative. nih.gov The chlorine atom at the 7-position is generally more reactive towards nucleophilic substitution than the one at the 5-position, allowing for selective functionalization. nih.gov For instance, reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine (B109124) in the presence of potassium carbonate selectively substitutes the chlorine at C7, yielding 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine. nih.gov This intermediate is a key building block for further derivatization through reactions like Suzuki or Buchwald-Hartwig couplings. nih.gov

Another route to a this compound involves the cyclization of a pyrazol-5-amine with N-methyl uracil (B121893) in the presence of sodium ethoxide, followed by treatment with phosphorus oxychloride. nih.gov

Table 2: Synthesis of Chlorinated Pyrazolo[1,5-a]pyrimidines

Starting MaterialReagentProductReference
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolPOCl₃5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine nih.gov
2-[(Benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diolPOCl₃2-[(Benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine nih.gov
Pyrazolo[1,5-a]pyrimidin-5-ol derivativePOCl₃This compound derivative nih.gov

Chlorination Reactions for Introduction of the 5-Chloro Moiety

The most prevalent method for synthesizing this compound involves the chlorination of the corresponding pyrazolo[1,5-a]pyrimidin-5-one precursor. nih.gov Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, typically used in excess and often heated to reflux to ensure complete conversion. nih.govnih.govresearchgate.netmdpi.com This reaction effectively converts the hydroxyl group of the pyrimidinone into a chloro group, a crucial step for subsequent functionalization. nih.govnih.gov

The general reaction involves heating the pyrazolo[1,5-a]pyrimidin-5-one with POCl₃, sometimes in the presence of a base like pyridine, although solvent-free conditions with equimolar amounts of POCl₃ have also been shown to be effective and more environmentally friendly for large-scale preparations. nih.govresearchgate.netmdpi.com The use of a POCl₃/PCl₅ mixture has also been reported, which can be beneficial in certain situations to promote the reaction. researchgate.netindianchemicalsociety.com

Development of Key Intermediates (e.g., Pyrazolo[1,5-a]pyrimidinones)

The synthesis of the pyrazolo[1,5-a]pyrimidinone core is a critical prerequisite for obtaining this compound. A widely adopted and efficient strategy is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.govacs.org This cyclization approach is highly versatile, allowing for the construction of the fused bicyclic system with a variety of substituents. nih.gov

For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds, such as 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone, leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov Another common method involves the condensation of 5-aminopyrazoles with diethyl malonate in the presence of a base like sodium ethoxide, which yields dihydroxy-pyrazolo[1,5-a]pyrimidines. nih.gov These dihydroxy intermediates can then be chlorinated to provide dichloro derivatives. nih.gov

A notable example is the cyclization of 4-phenyl-1H-pyrazol-5-amine with N-methyl uracil in the presence of sodium ethoxide to furnish the key intermediate 3-phenylpyrazolo[1,5-a]pyrimidinone. nih.gov This pyrimidinone can then be chlorinated using POCl₃ to yield 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine (B8265316). nih.gov

Derivatization and Post-Functionalization Strategies of this compound

The chlorine atom at the 5-position of the pyrazolo[1,5-a]pyrimidine ring is a versatile handle for introducing a wide array of functional groups, significantly enhancing the structural diversity and potential biological activity of these compounds. rsc.orgnih.gov

Nucleophilic Substitution Reactions at the 5-Position (e.g., with Amines, Alkoxides)

The 5-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various nitrogen and oxygen nucleophiles. nih.govnih.gov

Reaction with Amines: A diverse range of primary and secondary amines can be coupled with 5-chloropyrazolo[1,5-a]pyrimidines to afford the corresponding 5-amino derivatives. These reactions are typically carried out in a suitable solvent such as isopropanol, often under basic conditions using a non-nucleophilic base like diisopropylethylamine (DIPEA), and may be facilitated by microwave irradiation. nih.gov For example, the reaction of 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine with trans-4-aminocyclohexanol (B47343) proceeds with high selectivity for the amino group, yielding the 5-aminated product without significant O-alkylation. nih.gov

Reaction with Alkoxides: Alkoxides can also displace the 5-chloro substituent to form the corresponding ethers. These reactions are generally performed under basic conditions.

Functional Group Interconversions at C2 and C3 (e.g., Carbaldehyde, Carboxylic Acid, Ester)

The pyrazolo[1,5-a]pyrimidine core can be further modified by introducing and interconverting functional groups at the C2 and C3 positions.

The introduction of an ester group, for example at the C3 position, can be achieved during the initial cyclization. Saponification of this ester with a base like potassium hydroxide (B78521) affords the corresponding carboxylic acid. prepchem.com Further transformations can be carried out on these functional groups. For instance, a carboxylic acid at the C2 position can be converted into a series of amides using coupling reagents like HATU. nih.gov An ester group at C2 can also be reduced to an alcohol using reagents like lithium aluminum hydride, which can then be oxidized to an aldehyde using Dess-Martin periodinane. nih.gov

Halogenation at C3 (e.g., Bromination)

The pyrazolo[1,5-a]pyrimidine ring can undergo electrophilic halogenation, with the C3 position being particularly reactive. cdnsciencepub.com

Bromination of this compound can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature, yielding 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (B565984) in high yield. This reaction is highly regioselective. Similarly, bromination can be carried out using bromine in glacial acetic acid. chemicalbook.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and have been successfully applied to the functionalization of 5-chloropyrazolo[1,5-a]pyrimidines. rsc.orgresearchgate.net These reactions allow for the introduction of a wide variety of aryl and heteroaryl groups.

The Suzuki-Miyaura reaction involves the coupling of the halo-pyrazolo[1,5-a]pyrimidine with a boronic acid or boronic acid pinacol (B44631) ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net For example, 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine can be coupled with various arylboronic acids to synthesize 3-arylated pyrazolo[1,5-a]pyrimidin-5-ones after hydrolysis. researchgate.net The reactivity of different halogen substituents can be exploited for selective couplings. For instance, in a di-halogenated pyrazolo[1,5-a]pyrimidine, the more reactive halogen can be selectively coupled, leaving the other for subsequent transformations. nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.org This reaction has been successfully applied to this compound derivatives to introduce a wide array of amine-containing substituents. The process allows for the facile synthesis of aryl amines under conditions that are often milder and more functional-group-tolerant than traditional methods. wikipedia.org

In a typical procedure, the this compound substrate is reacted with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov Research has shown that microwave-assisted Buchwald-Hartwig reactions can be particularly effective. For instance, coupling 5-chloro-pyrazolo[1,5-a]pyrimidines with various benzimidazole (B57391) derivatives has been achieved using a catalyst system composed of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (B1148866) (Xantphos), and cesium carbonate (Cs₂CO₃) in toluene (B28343) under microwave irradiation. nih.govnih.gov This method has proven effective for creating a library of substituted pyrazolo[1,5-a]pyrimidine compounds. nih.gov

Table 1: Buchwald-Hartwig Amination of 5-Chloro-pyrazolo[1,5-a]pyrimidine Derivatives

Substrate Amine Catalyst / Ligand Base Solvent Conditions Yield Reference
5-chloro-pyrazolo[1,5-a]pyrimidine derivative Benzimidazole derivative Pd₂(dba)₃ / Xantphos Cs₂CO₃ Toluene 150 °C, 6 h, 200 W, MW 4–93% nih.gov
Copper-Catalyzed Carbon-Carbon Bond Formation (e.g., Sonogashira-type Reactions)

The Sonogashira reaction is a cross-coupling reaction that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction has been utilized to functionalize halogenated pyrazolo[1,5-a]pyrimidines. While the classic Sonogashira reaction is palladium-catalyzed, copper plays a crucial co-catalytic role, and copper-catalyzed variations have also been developed for synthesizing related heterocyclic systems. wikipedia.orgnih.govnih.gov

Although the chlorine atom is generally less reactive than bromine or iodine in such couplings, the chloro group in 5-chloropyrazole aldehydes has been shown to be sufficiently activated to act as a leaving group in Sonogashira-type reactions. researchgate.net This methodology has been applied to synthesize 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are precursors to pyrazolo[4,3-c]pyridines. researchgate.net The Sonogashira coupling provides a flexible method for creating structurally diverse pyrimidine derivatives. researchgate.net An efficient, palladium-catalyzed Sonogashira coupling has been described for pyrimidine nucleotides, highlighting the reaction's chemoselectivity. nih.gov

Table 2: Sonogashira-type Coupling Reactions

Substrate Alkyne Catalyst System Base / Solvent Conditions Product Type Reference
5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde Various terminal alkynes Pd/Cu Amine base Not specified 5-Alkynyl-1H-pyrazole-4-carbaldehydes researchgate.net
7-Chloro-5-methyl- jocpr.combme.huresearchgate.nettriazolo[1,5-a]pyrimidine Terminal alkyne Palladium catalyst Not specified Not specified 7-Alkynyl- jocpr.combme.huresearchgate.nettriazolo[1,5-a]pyrimidine researchgate.net

Reductive Amination Reactions

Reductive amination is a key synthetic transformation used to form carbon-nitrogen single bonds. In the context of pyrazolo[1,5-a]pyrimidine chemistry, this reaction has been employed to introduce diverse amine subunits, often as a multi-step process.

A common strategy involves the initial oxidation of a primary alcohol on the pyrazolo[1,5-a]pyrimidine scaffold to an aldehyde. nih.govnih.gov This oxidation is frequently accomplished using reagents like Dess–Martin periodinane, which converted an alcohol intermediate to the corresponding aldehyde in 46% yield. nih.gov Subsequently, the aldehyde undergoes a reductive amination reaction with a suitable primary or secondary amine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride. nih.govnih.gov This two-step sequence has been used to successfully synthesize a variety of amine derivatives with good to high yields (63-84%). nih.gov

Dearomatization of the Pyrimidine Ring via Reduction to Tetrahydropyrazolo[1,5-a]pyrimidine (THPP)

The dearomatization of the pyrazolo[1,5-a]pyrimidine scaffold is a significant transformation that increases the three-dimensionality of the molecule, a trend often referred to as "escaping from flatland" in drug design. mdpi.com This is most commonly achieved through the reduction of the pyrimidine ring, which is preferentially reduced over the pyrazole (B372694) ring, to yield the tetrahydropyrazolo[1,5-a]pyrimidine (THPP) core. mdpi.comnih.gov

The reduction can be carried out using complex hydrides, such as sodium borohydride (B1222165) in methanol (B129727), sometimes catalyzed by sodium methoxide. mdpi.com This transformation converts the planar, aromatic system into a non-planar, saturated heterocyclic scaffold, which is attractive for medicinal chemistry as it introduces stereocenters and allows for more complex three-dimensional structures. mdpi.comnih.gov

Stereoselective Formation of Syn- and Anti-Isomers

The reduction of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines can lead to the formation of up to four possible stereoisomers. mdpi.com Historically, only the formation of syn-isomers had been described in the literature. mdpi.comnih.gov However, recent research on the reduction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) has reported, for the first time, the formation of anti-configured isomers alongside the expected syn-isomers. mdpi.comnih.gov

The stereochemical outcome was confirmed by detailed NMR analysis. mdpi.com These studies also revealed significant differences in the conformational behavior of the isomers. The bicyclic core of the syn-isomer was found to be conformationally stable, whereas the trans-configured core (referring to the anti-isomer) represents a conformationally labile system. mdpi.comnih.gov This structural lability in the anti-isomers may offer advantages in drug design, as they can potentially adapt to the active site of a biological target. mdpi.comnih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methodologies in organic chemistry. The synthesis of pyrazolo[1,5-a]pyrimidines has benefited from these "green" approaches, which aim to reduce waste, use safer solvents, and improve energy efficiency. nih.gov

Several green strategies have been reported:

Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov This technique often dramatically reduces reaction times from hours to minutes and can be performed under solvent-free conditions, leading to high yields and purity. nih.govrsc.orgbyu.edu For example, a three-step synthesis of novel derivatives was achieved in a total of one hour with good to excellent yields using a microwave reactor. byu.edu

Use of Green Solvents: The replacement of traditional volatile organic solvents with more benign alternatives is a cornerstone of green chemistry. The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been successfully carried out in polyethylene (B3416737) glycol (PEG-400), which serves as an eco-friendly reaction medium, resulting in clean reactions with excellent yields and shorter reaction times. jocpr.com Another approach utilizes aqueous ethanol (B145695) as the solvent under ultrasonic irradiation, further minimizing environmental impact. bme.hu

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, has been used to promote the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in an aqueous ethanol medium, providing good yields in an environmentally friendly manner. bme.hu

Catalyst-Free and One-Pot Reactions: Developing synthetic protocols that avoid catalysts or combine multiple steps into a single "one-pot" procedure improves efficiency and reduces waste. rsc.org The synthesis of certain 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines showed good green chemistry performance, partly due to the absence of a catalyst and the generation of useful by-products like methanol and water. rsc.org

These approaches demonstrate a commitment to sustainable chemical synthesis within the field, offering efficient and less hazardous routes to this important class of heterocyclic compounds. nih.gov

Biological Activities and Pharmacological Applications of 5 Chloropyrazolo 1,5 a Pyrimidine Derivatives

Comprehensive Overview of Therapeutic Potential

Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. ontosight.ainih.gov Their therapeutic potential stems from their ability to interact with various biological targets, particularly protein kinases, which are crucial regulators of cellular processes. nih.gov The versatility of the pyrazolo[1,5-a]pyrimidine core allows for the development of targeted therapies for a range of diseases.

The 5-chloropyrazolo[1,5-a]pyrimidine intermediate is particularly valuable in the synthesis of these derivatives. The chlorine atom at the 5-position can be readily substituted, allowing for the introduction of various functional groups to modulate the compound's biological activity and pharmacokinetic properties. This chemical tractability has made it a cornerstone in the design and synthesis of novel therapeutic agents.

Antineoplastic and Antiproliferative Activities

Derivatives of this compound have demonstrated significant antineoplastic and antiproliferative effects in numerous studies. nih.govnih.gov These compounds often exert their anticancer effects by inhibiting key enzymes involved in cell growth and proliferation, such as protein kinases. The antiproliferative activity of these derivatives has been observed in various cancer cell lines, highlighting their potential as broad-spectrum anticancer agents. nih.govmdpi.com

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, regulating processes such as cell cycle progression, differentiation, and apoptosis. nih.govmdpi.com Dysregulation of protein kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a prominent class of protein kinase inhibitors, acting as ATP-competitive or allosteric inhibitors. nih.govrsc.org The this compound scaffold has been instrumental in the development of potent and selective inhibitors of various protein kinases.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. google.com Consequently, CDKs are considered important targets for cancer therapy. Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK1 and CDK2. nih.govekb.eg

For instance, a series of 7-(4-Bromo-phenyl)-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine derivatives were synthesized and evaluated for their CDK inhibitory activity. Among them, compounds with 3-chloro and 2-chloro substitutions on the phenylazo ring (5h and 5i) exhibited potent inhibition of CDK2, with IC50 values of 22 nM and 24 nM, respectively, comparable to the known CDK inhibitor dinaciclib (B612106) (IC50 = 18 nM). nih.gov These compounds also demonstrated significant inhibitory activity against CDK1, CDK5, and CDK9 at nanomolar concentrations. nih.gov

CompoundTarget KinaseIC50 (nM)
5h CDK222
5i CDK224
Dinaciclib CDK218
5h CDK128-80
5i CDK128-80
5h CDK528-80
5i CDK528-80
5h CDK928-80
5i CDK928-80

This table presents the inhibitory concentrations (IC50) of selected pyrazolo[1,5-a]pyrimidine derivatives against various cyclin-dependent kinases.

Pim-1 kinase is a proto-oncogene that is overexpressed in various hematological malignancies and solid tumors, playing a crucial role in cell survival and proliferation. This makes it an attractive target for anticancer drug development. Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of Pim-1 kinase. nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the Pim-1 inhibitory activity of this class of compounds. These studies have provided valuable insights into the structural requirements for potent and selective Pim-1 inhibition, guiding the design of more effective anticancer agents. nih.gov

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in the pathogenesis of various autoimmune diseases, such as rheumatoid arthritis. nih.gov Selective inhibition of JAK3, which is primarily expressed in hematopoietic cells, is a promising therapeutic strategy for these conditions.

While the provided information focuses on pyrazolo[3,4-d]pyrimidine derivatives as JAK3 inhibitors, the broader pyrazolopyrimidine scaffold has shown potential for targeting this kinase family. nih.gov Further exploration of this compound derivatives as selective JAK3 inhibitors could lead to the development of novel treatments for autoimmune disorders.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer and colorectal cancer, making it a well-established target for cancer therapy. semanticscholar.org

Although the search results primarily highlight pyrazolo[3,4-d]pyrimidine and imidazole[1,5-a]pyridine derivatives as EGFR inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for this purpose. semanticscholar.orgrsc.orgnih.govresearchgate.net The development of this compound-based EGFR inhibitors could offer new avenues for the treatment of EGFR-driven cancers.

Protein Kinase Inhibition

Casein Kinase 2 (CK2) Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a recognized hinge-binding moiety crucial for developing selective inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various diseases, particularly cancer. nih.govbiorxiv.orgrsc.orgnih.gov Dysregulation of CK2 is linked to disease development, making it an attractive therapeutic target. biorxiv.org

Researchers have explored the optimization of this scaffold to create highly potent and selective CK2 inhibitors. nih.gov This has included strategies like macrocyclization to enhance in vitro potency and selectivity. nih.govbiorxiv.org One such optimized compound, IC20 (31), demonstrated high potency with a dissociation constant (KD) of 12 nM and exclusive selectivity for CK2. nih.govbiorxiv.org X-ray crystallography confirmed a canonical type-I binding mode for this compound. nih.gov

Structure-activity relationship (SAR) studies have shown that a polar carboxylic acid group, a feature shared by many CK2 inhibitors, is often required for high potency. nih.govbiorxiv.org However, this same feature can limit the compound's activity within cells. nih.gov Despite this, the development of highly selective pyrazolo[1,5-a]pyrimidine-based inhibitors like IC20 (31) provides valuable tool compounds for studying CK2 biology and exploring new therapeutic applications. nih.govbiorxiv.org

Table 1: Potency of Pyrazolo[1,5-a]pyrimidine CK2 Inhibitors

Compound Target Potency (KD) Cellular IC50 (CK2α) Reference
IC20 (31) CK2 12 nM 8 nM nih.govbiorxiv.org
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition in Inflammatory and Autoimmune Disorders

Phosphoinositide 3-kinase delta (PI3Kδ) is a key signaling molecule in immune cells, and its overactivity is associated with inflammatory and autoimmune diseases like asthma, chronic obstructive pulmonary disease (COPD), and systemic lupus erythematosus (SLE). nih.govresearchgate.netnih.gov Consequently, selective inhibition of PI3Kδ is a promising therapeutic strategy. nih.govnih.gov

The pyrazolo[1,5-a]pyrimidine core has been successfully utilized to develop potent and highly selective PI3Kδ inhibitors. nih.govnih.gov By attaching specific heterocyclic groups, such as indole (B1671886) or benzimidazole (B57391), to the C(5) position of the pyrazolo[1,5-a]pyrimidine scaffold, researchers have created derivatives with significantly improved potency and selectivity for the δ isoform over other PI3K isoforms (α, β, γ). nih.govnih.gov

For instance, a series of inhibitors based on an indol-4-yl-pyrazolo[1,5-a]pyrimidine core yielded compounds with IC50 values in the low nanomolar range. nih.gov The most potent among them, CPL302253, exhibited an IC50 of 2.8 nM and is being considered as a potential candidate for clinical development as an inhaled treatment for asthma. nih.gov Similarly, a library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine produced CPL302415, which showed an IC50 value of 18 nM for PI3Kδ and excellent selectivity over other isoforms, making it a potential candidate for SLE treatment. nih.govconsensus.app

Table 2: Activity of Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitors

Compound Target Potency (IC50) Disease Target Reference
CPL302253 PI3Kδ 2.8 nM Asthma nih.gov
CPL302415 PI3Kδ 18 nM Systemic Lupus Erythematosus (SLE) nih.govconsensus.app
Other Kinase Targets (e.g., B-Raf, MEK, PDE4, BCL6, DRAK1, Flt-3, Tyrosine Kinases)

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows it to be adapted to target a wide range of other protein kinases involved in cellular signaling pathways, many of which are disrupted in cancer. rsc.orgnih.gov These compounds often act as ATP-competitive inhibitors due to their ability to mimic ATP and fit into the kinase's ATP-binding pocket. nih.gov

Notable kinase targets for pyrazolo[1,5-a]pyrimidine derivatives include:

B-Raf and MEK: These kinases are part of the critical Raf-MEK-ERK signaling pathway. nih.gov Inhibitors targeting B-Raf and MEK are particularly relevant for treating melanoma. rsc.orgnih.gov Novel pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have been identified specifically as B-Raf kinase inhibitors. nih.gov

Tyrosine Kinases: This broad family of kinases is a major focus for cancer therapy. Pyrazolo[1,5-a]pyrimidine is the core structure for several approved Tropomyosin Receptor Kinase (Trk) inhibitors, such as Larotrectinib and Entrectinib, which are used to treat solid tumors with NTRK gene fusions. mdpi.comnih.gov Derivatives have also been developed as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and TRKA. mdpi.com

Flt-3: Certain pyrazolo urea (B33335) derivatives have been shown to be multi-kinase inhibitors that potently inhibit FMS-like tyrosine kinase 3 (Flt-3), a target in acute myeloid leukemia (AML), as well as VEGFR2. nih.gov

Other Targets: The pyrazolo[1,5-a]pyrimidine framework has also been used to develop inhibitors for other significant targets, including Phosphodiesterase 4 (PDE4), B-cell lymphoma 6 (BCL6), and Death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1). rsc.orgnih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, and the Vascular Endothelial Growth Factor (VEGF) and its receptors are central to this process. nih.govnih.gov Inhibiting the VEGF pathway, particularly VEGFR-2, is a key anti-angiogenic strategy to suppress tumor growth and metastasis. nih.govnih.gov

Pyrazolopyrimidine derivatives have been investigated as anti-angiogenic agents, with many acting as kinase inhibitors that disrupt VEGF-driven angiogenesis. nih.gov Some pyrazolo urea derivatives have been identified as multikinase inhibitors that potently target both VEGFR2 and Flt-3, demonstrating a considerable anti-angiogenic effect in preclinical models. nih.gov

Anti-Diabetic Applications: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Inhibitors of dipeptidyl peptidase-IV (DPP-IV) are an important class of oral medications for treating type 2 diabetes mellitus (T2DM). pnrjournal.comnih.gov The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an effective framework for developing highly potent and selective DPP-IV inhibitors. nih.gov The commercial drug Anagliptin is based on this core structure. nih.gov

Through strategies like scaffold hopping and fragment-based drug design, researchers have optimized previous pyrazolo[1,5-a]pyrimidin-7(4H)-one inhibitors to create new derivatives with significantly increased inhibitory activity and reduced cytotoxicity. nih.gov For example, the compound designated c24 showed an IC50 of just 2 nM, making it more potent than the established drug Alogliptin (IC50 = 4 nM). nih.gov This compound also demonstrated remarkable selectivity (over 2000-fold) for DPP-IV compared to the related enzymes DPP-8 and DPP-9. nih.gov Docking studies have confirmed that the pyrazolo[1,5-a]pyrimidine core interacts effectively with the S1 pocket of the enzyme. nih.gov

Table 3: Potency of Pyrazolo[1,5-a]pyrimidine DPP-IV Inhibitors

Compound Target Potency (IC50) Reference
c24 DPP-IV 2 nM nih.gov
Alogliptin (reference) DPP-IV 4 nM nih.gov
d1 DPP-IV 49 nM nih.gov
b2 DPP-IV 79 nM nih.gov

Antimicrobial Activities (Antibacterial, Antiviral, Antifungal, Antituberculous)

Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a broad spectrum of antimicrobial activities. nih.govbyu.edubiorxiv.org

Antiviral: This scaffold is present in the commercial antiviral drug Presatovir. nih.gov Research has shown that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit promising activity against a range of viruses, including Hepatitis B Virus (HBV), MERS Coronavirus, Zika, and Ebola. byu.edu A modern antiviral strategy involves targeting host proteins that viruses hijack for entry and replication. biorxiv.org To this end, pyrazolo[1,5-a]pyrimidine-based inhibitors have been developed to target NAK kinases, which are involved in clathrin-mediated endocytosis, a pathway used by many viruses to invade host cells. biorxiv.org

Antifungal: The pyrazolo[1,5-a]pyrimidine core is found in the agricultural fungicide Pyrazophos. nih.gov

Antibacterial and Antituberculous: While pyrimidine (B1678525) derivatives in general are known to possess antibacterial and antituberculous properties, specific research on this compound in this area is still emerging. ucl.ac.ukresearchgate.net Computational studies on the related pyrimido[4,5-d]pyrimidine (B13093195) scaffold have shown potential antibacterial action against pathogens like Bacillus cereus. acgpubs.orgresearchgate.net

Central Nervous System (CNS) Activities: Anxiolytic and Sedative Properties

The pyrazolo[1,5-a]pyrimidine framework is the basis for several well-known drugs targeting the central nervous system, particularly a class of non-benzodiazepine hypnotics used to treat insomnia. nih.gov These include Zaleplon, Indiplon, and Lorediplon. nih.gov These drugs exert their sedative and hypnotic effects by acting as agonists at the benzodiazepine (B76468) site of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. isca.me

Structurally related compounds, such as annelated nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidin-5(6H)-ones, have also been investigated for their anxiolytic properties. nih.gov These derivatives have shown potent binding affinity for the benzodiazepine receptor, and some have demonstrated potential as anxiolytic agents without significant sedative side effects in preclinical models. nih.gov

Antioxidant Effects

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been investigated for their ability to counteract oxidative stress. A study involving a series of newly synthesized pyrazolo[1,5-a]pyrimidine-based compounds evaluated their antioxidant potential through various in vitro assays. johnshopkins.edu The antioxidant capacity was determined by measuring the total antioxidant capacity (TAC), iron-reducing power (IRP), and the scavenging activity against 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. johnshopkins.edu

Within the tested series, several compounds displayed good to potent bioactivity. johnshopkins.edu Notably, compound 3l (a 5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative) emerged as the most active antioxidant. bohrium.comjohnshopkins.edu It demonstrated the highest total antioxidant capacity and iron-reducing power, along with significant free-radical scavenging activity when compared to the standard, ascorbic acid. johnshopkins.edu

Table 1: In Vitro Antioxidant and Radical Scavenging Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Total Antioxidant Capacity (TAC) (mg gallic acid/g) Iron-Reducing Power (IRP) IC₅₀ (µg/ml) DPPH Scavenging IC₅₀ (µg/ml) ABTS Scavenging (% at 100 µg/ml)
3l 83.09 47.93 18.77 40.44%
Ascorbic Acid (Standard) Not Reported Not Reported 4.28 38.84%

Data sourced from a study on the in vitro enzymatic evaluation of pyrazolo[1,5-a]pyrimidine derivatives. johnshopkins.edu

Exploration in Other Therapeutic Areas

The structural versatility of the pyrazolo[1,5-a]pyrimidine nucleus has prompted its exploration in various therapeutic domains beyond its well-known applications. nih.govnih.gov

In the context of neurodegenerative conditions like Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Certain pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their anti-Alzheimer potential via AChE inhibition. johnshopkins.edu The same study that highlighted potent antioxidant effects also identified compound 3l as a significant inhibitor of acetylcholinesterase. johnshopkins.edu This suggests a potential dual-action mechanism, where a single compound could offer both neuroprotection through antioxidant action and symptomatic relief through enzyme inhibition. Another derivative, compound 3i , also showed notable activity in assays relevant to anti-arthritic effects, but was less potent as an AChE inhibitor. johnshopkins.edu

Table 2: Acetylcholinesterase (AChE) Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives

Compound AChE Inhibition (%)
3l 62.80 ± 0.06%
3i Not specified as most active for AChE

Data reflects the percentage of enzyme inhibition at a tested concentration as reported in the study. johnshopkins.edu

The pyrazolo[1,5-a]pyrimidine scaffold is found in compounds with psychopharmacological properties. nih.gov A significant area of this research focuses on the serotonin (B10506) 5-HT6 receptor, which is exclusively located in the Central Nervous System (CNS) and is a target for many psychotropic agents. The development of potent and selective antagonists for this receptor is a key goal in discovering new treatments for CNS diseases. nih.gov

Researchers have successfully synthesized a series of (3-phenylsulfonylcycloalkano[e and d]pyrazolo[1,5-a]pyrimidin-2-yl)amines as potent and selective 5-HT6 receptor antagonists. One particular compound, Phenylsulfonylcyclopentapyrazolopyrimidine 7 , was identified as a highly selective antagonist with high affinity in the low picomolar range and significant potency. nih.gov Further evaluation of this compound and its analogues indicated minimal liability for off-target effects on 5-HT2B receptors and hERG potassium channels, which is a favorable characteristic for potential drug candidates. nih.gov

Research data specifically identifying the antilipemic or hypolipidemic effects of this compound or its direct derivatives was not available in the consulted sources.

Mechanistic Investigations and Molecular Interactions

Elucidation of Molecular Binding Modes with Biological Targets

Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been shown to target a wide array of protein kinases, which are often implicated in diseases like cancer. nih.gov The core structure's ability to mimic ATP allows it to effectively interact with the ATP-binding pocket of these enzymes. nih.gov Molecular docking studies and structure-activity relationship (SAR) analyses have provided detailed insights into how these compounds bind to their targets.

A recurring binding motif involves the pyrazolo[1,5-a]pyrimidine core acting as a hinge-binder. For instance, in the inhibition of Tropomyosin receptor kinases (Trks), the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a critical hydrogen bond interaction with the backbone of the Met592 residue in the kinase's hinge region. mdpi.com Specifically, the N1 atom of the pyrazolo[1,5-a]pyrimidine ring typically acts as the hydrogen bond acceptor in this interaction, anchoring the inhibitor in the active site. mdpi.com

Similarly, in the context of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, the ATP-binding site features a hinge pocket where the pyrazolo[1,5-a]pyrimidine core can establish key interactions. mdpi.com For inhibitors of the mitotic kinesin Eg5, molecular docking simulations revealed that pyrazolopyrimidine derivatives interact with allosteric sites, specifically helices α2, α3, α4, α6, and loop L5. nih.gov

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows it to be a template for developing inhibitors against various other kinases, including FMS-like tyrosine kinase 3 (FLT3), Checkpoint Kinase 1 (CHK1), and cyclin-dependent kinases (CDKs). nih.govnih.gov In each case, the core structure orients the substituents in a manner that maximizes interactions with specific pockets within the kinase active site.

Analysis of ATP-Competitive and Allosteric Inhibition Mechanisms

Pyrazolo[1,5-a]pyrimidine-based compounds can modulate kinase activity through different mechanisms, most notably as ATP-competitive and, in some cases, allosteric inhibitors. nih.gov

ATP-Competitive Inhibition: The majority of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors function in an ATP-competitive manner. nih.gov Their structural similarity to the adenine (B156593) ring of ATP enables them to bind to the ATP-binding pocket, directly competing with the endogenous ATP substrate. nih.gov This mode of action prevents the kinase from catalyzing the transfer of a phosphate (B84403) group to its substrate, thereby blocking downstream signaling pathways.

Numerous examples highlight this mechanism. Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (B549165) (mTOR). researchgate.net Likewise, research into CHK1 inhibitors has led to the discovery of potent compounds based on this scaffold that compete with ATP for binding to the kinase. nih.gov The development of inhibitors for TTK protein kinase also yielded potent ATP-competitive inhibitors, with compounds like CFI-402257 demonstrating this mechanism. nih.gov

Allosteric Inhibition: While less common, allosteric inhibition represents an alternative mechanism for this class of compounds. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. This mechanism can offer higher selectivity compared to ATP-competitive inhibitors, as allosteric sites are often less conserved across the kinome. Research on inhibitors for the mitotic kinesin Eg5 has shown that pyrazolopyrimidine derivatives can bind to allosteric pockets, leading to the inhibition of the motor protein's ATPase activity and subsequent cell cycle arrest. nih.gov

Impact of Structural Modifications on Interaction Profiles

The interaction profile, potency, and selectivity of pyrazolo[1,5-a]pyrimidine-based inhibitors can be finely tuned through strategic structural modifications at various positions on the core scaffold. nih.gov SAR studies have been instrumental in identifying which substitutions lead to optimized biological activity.

For Trk inhibitors , modifications at the 3rd and 5th positions of the pyrazolo[1,5-a]pyrimidine ring are particularly impactful. mdpi.com Attaching a picolinamide (B142947) group at the C3 position was found to significantly boost inhibitory activity. mdpi.com Furthermore, substituting the C5 position with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) group further enhanced Trk inhibition. mdpi.com The addition of a morpholine (B109124) group improved selectivity by mitigating off-target effects, while incorporating fluorine atoms enhanced interactions with specific residues like Asn655. mdpi.com

In the development of CHK1 inhibitors , SAR exploration focused on the C3, C5, C6, and C7 positions. nih.gov These studies demonstrated that continued development at the C5 and C6 positions, combined with previously understood SAR at C3 and C7, was crucial for discovering potent and selective CHK1 inhibitors. nih.gov

For PI3Kδ inhibitors , research has shown that modifications to substituents attached to the pyrazolo[1,5-a]pyrimidine core are critical for both activity and selectivity. mdpi.com Specifically, altering the benzimidazole (B57391) groups and amine subunits attached at the C2 position of the core plays a key role. mdpi.com Docking calculations identified that N-tert-butylpiperazin-1-ylmethyl and 2-(4-piperidin-1-ylmethyl)-2-propanol were promising amine subunits for enhancing PI3Kδ inhibition. mdpi.com

The table below summarizes the inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives against various kinases, illustrating the impact of structural diversity.

Compound/DerivativeTarget KinaseActivity (IC₅₀)Key Structural FeaturesReference
Compound 17 FLT3-ITD0.4 nMPyrazolo[1,5-a]pyrimidine core nih.gov
Compound 19 FLT3-ITD0.4 nMPyrazolo[1,5-a]pyrimidine core nih.gov
Compound 8 TrkA1.7 nMPicolinamide at C3, 2,5-difluorophenyl-substituted pyrrolidine at C5 mdpi.com
Compound 9 TrkA1.7 nMPicolinamide at C3, 2,5-difluorophenyl-substituted pyrrolidine at C5 mdpi.com
CFI-402257 TTKNot specifiedPyrazolo[1,5-a]pyrimidine core nih.gov
PI3Kδ Inhibitor 1 PI3Kδ475 nM2-difluoromethylbenzimidazole derivative mdpi.com

These findings underscore the chemical tractability of the 5-chloropyrazolo[1,5-a]pyrimidine scaffold and its derivatives, allowing for systematic optimization to achieve desired interaction profiles with specific biological targets.

Computational and Theoretical Studies of 5 Chloropyrazolo 1,5 a Pyrimidine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for investigating the molecular properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These methods offer a detailed understanding of the electronic and structural characteristics that govern their behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to study pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net It has been successfully applied to investigate their equilibrium geometry, vibrational frequencies, and electronic properties. researchgate.net For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to determine the optimized molecular structures and explore the energetic and electronic parameters of novel fused pyrazoles. researchgate.net

Studies on various pyrazolo[1,5-a]pyrimidine derivatives have utilized DFT to understand their structure-property relationships. For example, in a study of pyrazolo[1,5-a]pyrimidines-based fluorophores, geometry optimization and excited-state energy calculations were performed at the B3LYP level with the def2-TZVP basis set to gain insight into their molecular structures and electronic properties. rsc.org The electronic structure analysis based on DFT and Time-Dependent DFT (TD-DFT) calculations has revealed how electron-donating or electron-withdrawing groups at specific positions on the fused ring influence the absorption and emission intensities. rsc.org

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The HOMO-LUMO energy gap is a key parameter that indicates the molecule's stability and its potential for charge transfer. researchgate.netarabjchem.org

For pyrazolo[1,5-a]pyrimidine derivatives, the distribution and energies of these frontier molecular orbitals are highly dependent on the nature and position of substituents. rsc.org DFT calculations have shown that the electronic structure of these compounds is characterized by frontier molecular orbitals of antibonding π nature. rsc.org A smaller HOMO-LUMO gap is generally associated with increased polarizability and more favorable intramolecular charge transfer (ICT) processes, leading to enhanced photophysical and electronic properties. rsc.org In a study on pyrazolo[4,3-d]pyrimidine analogues, a low HOMO-LUMO energy gap, ranging from 1.16 to 2.35 eV, was reported, suggesting significant potential for electronic applications. arabjchem.org

Calculation of Molecular Electrostatic Potentials (MEP)

In the context of pyrazolo[1,5-a]pyrimidine derivatives, MEP analysis has been instrumental in designing compounds with optimized properties. For example, in the development of 11β-HSD1 inhibitors, the hydrogen-bond acceptor strength was calculated from the MEP to optimize potency and other drug-like properties. rsc.org By modulating the electrostatic potential through structural modifications, researchers were able to design compounds with enhanced CNS penetration. rsc.org The MEP surface helps to identify the regions of a molecule that are rich or poor in electrons, guiding the design of new derivatives with desired interaction capabilities. researchgate.net

Dipole Moment Calculations

In studies of solvatofluorochromism of pyrazolo[1,5-a]pyrimidine-based fluorophores, significant changes in dipole moment (Δμ) upon excitation were calculated. rsc.org For instance, for certain derivatives, Δμ values of 10.3, 12.8, and 19.0 D were determined, indicating a highly dipolar excited state due to substantial charge redistribution. rsc.org This large change in dipole moment explains the observed solvatochromic shifts in different solvents. The dipole moment is influenced by the substituents on the pyrazolo[1,5-a]pyrimidine core, with electron-donating and electron-withdrawing groups playing a crucial role in determining the magnitude and direction of the molecular dipole. rsc.org

Molecular Modeling and Simulation Approaches in Drug Design

Molecular modeling and simulation techniques are powerful tools in the discovery and design of new drugs based on the pyrazolo[1,5-a]pyrimidine scaffold. mdpi.com These approaches allow for the prediction of binding affinities, the exploration of binding modes, and the identification of novel inhibitor candidates. mdpi.com

Virtual Screening and Ligand-Based Drug Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This method, often combined with molecular docking, is an effective strategy for discovering novel inhibitors. nih.govnih.gov

For pyrazolo[1,5-a]pyrimidine derivatives, pharmacophore-based virtual screening has been successfully employed to identify new potent hit molecules. nih.gov For instance, in the search for InhA inhibitors, a pharmacophore model was generated and used to screen databases, leading to the design and synthesis of novel pyrazolo[1,5-a]pyrimidine analogues with strong anti-tubercular activities. nih.gov Similarly, virtual screening of compound libraries has identified pyrazolo[1,5-a]pyrimidine scaffolds as promising starting points for the development of inhibitors for various kinases, such as Pim-1. nih.gov

Ligand-based drug design focuses on the properties of known active ligands to develop new molecules with improved characteristics. This approach is particularly useful when the three-dimensional structure of the target protein is unknown. By analyzing the structure-activity relationships (SAR) of a series of pyrazolo[1,a]pyrimidine derivatives, medicinal chemists can make rational design choices to enhance potency and selectivity. mdpi.comnih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied to predict the binding mode and affinity of small molecule drug candidates to their protein targets. Numerous studies have employed molecular docking to investigate the interaction of pyrazolo[1,5-a]pyrimidine derivatives with various biological targets.

For instance, derivatives have been docked against the active sites of several protein kinases, which are crucial regulators in cellular signaling and are often dysregulated in diseases like cancer. nih.gov Docking studies of pyrazolo[1,5-a]pyrimidine derivatives against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, have been performed to understand their anticancer potential. ekb.egekb.eg These studies revealed that the pyrazolo[1,5-a]pyrimidine core can act as a scaffold, fitting into the ATP-binding pocket of the kinase. nih.gov Specific interactions, such as hydrogen bonds between the nitrogen atoms of the pyrimidine (B1678525) ring and key amino acid residues in the hinge region of the kinase (e.g., Val-828), are often crucial for binding. nih.gov

In the context of antimicrobial research, pyrazolo[1,5-a]pyrimidine derivatives have been docked into the active sites of bacterial enzymes like DNA gyrase and 14-alpha demethylase. johnshopkins.edunih.govbohrium.com These simulations help to rationalize the observed antimicrobial activities and guide the synthesis of more potent agents. researchgate.net For example, a study on 4-(5-amino-7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonyl) benzoic acid showed potential interactions with Escherichia coli DNA gyrase. bohrium.com

Similarly, to identify new anti-tubercular agents, pyrazolo[1,5-a]pyrimidine analogues were docked against enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. nih.gov Docking has also been used to explore the potential of these derivatives as inhibitors for cyclooxygenase (COX-1 and COX-2) enzymes, relevant for anti-inflammatory applications. nih.gov

The following table summarizes representative molecular docking studies performed on pyrazolo[1,5-a]pyrimidine derivatives against various protein targets.

Compound/Derivative SeriesProtein TargetKey Findings/InteractionsReference
Pyrazolo[1,5-a]pyrimidine derivativesCDK2 KinaseGood fitting and binding energies compared to reference inhibitors; interactions in the ATP-binding site. ekb.egekb.eg
Pyrazolo[1,5-a]pyrimidine 5dCK2 and CDK9Showed good binding scores in the active sites of both kinases. ekb.eg
4-(5-amino-7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonyl) benzoic acid (17)E. coli DNA gyrase (3t88)Evaluation of potential molecular interactions. bohrium.com
Pyrazolo[1,5-a]pyrimidine derivatives (5c, 9a, 9c, etc.)14-alpha demethylase, transpeptidaseDemonstrated potent inhibitory potential in docking studies. nih.gov
Pyrazolo[1,5-a]pyrimidine analoguesEnoyl-ACP reductase (InhA)Identified as potential inhibitors through pharmacophore-based virtual screening and docking. nih.gov
Pyrazolo[1,5-a]pyrimidine derivatives (4c, 5b, 6a, etc.)COX-1 and COX-2Displayed high binding energy in virtual screening simulations. nih.gov
Pyrazolo[1,5-a]pyrimidine derivatives (6t, 6s)CDK2 and TRKA KinasesExhibited potent dual inhibitory activity with binding modes similar to lead inhibitors. nih.gov
Benzofuro[3,2-b]pyrazolo[4,3-e]pyridine (Compound 6)Sortase A (SrtA)Established multiple pi-stacking interactions and hydrogen bonds with key residues. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to analyze the physical motions of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing insights into the stability of the predicted ligand-protein complex and the flexibility of the protein's active site.

For pyrazolo[1,5-a]pyrimidine derivatives, MD simulations have been used to validate the stability of docking poses. acs.org For example, after docking potential inhibitors into the active site of the S. aureus enzyme Sortase A (SrtA), MD simulations were performed for hundreds of nanoseconds to explore the conformational states of the enzyme-ligand complex. acs.org The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the active site. Analysis of the Root Mean Square Fluctuations (RMSF) of individual amino acid residues can also reveal which parts of the protein interact most significantly with the ligand. nih.gov These simulations confirm that the key interactions observed in docking, such as hydrogen bonds and hydrophobic contacts, are maintained over time, lending greater confidence to the predicted binding mode. acs.org

Binding Free Energy Calculations

To further quantify the binding affinity predicted by docking and MD simulations, binding free energy calculations are often performed. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for estimating the free energy of binding of a ligand to a protein.

This method calculates the energy difference between the bound complex and the unbound receptor and ligand in solution. It accounts for various energy components, including van der Waals forces, electrostatic interactions, and solvation energies. Such calculations have been applied to pyrazolo[1,5-a]pyrimidine derivatives to refine and rank potential inhibitors. acs.org For example, MM/GBSA can help to distinguish between different binding poses of the same molecule or to compare the binding affinities of different derivatives in a series, providing a more accurate prediction of their potency than docking scores alone. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For pyrazolo[1,5-a]pyrimidine derivatives, QSAR studies have been conducted to understand the structural requirements for their activity as kinase inhibitors. researchgate.net

In a typical QSAR study, a set of pyrazolo[1,5-a]pyrimidine compounds with known biological activities (e.g., IC₅₀ values) is used. researchgate.net Various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., electronic, steric, hydrophobic properties), are calculated for each compound. Statistical methods, such as multiple linear regression, are then used to build a model that correlates a combination of these descriptors with the observed biological activity. researchgate.net

For example, a QSAR study on pyrazolo[1,5-a]pyrimidines as Pim-1 kinase inhibitors revealed the importance of specific properties at different substitution points on the scaffold. The resulting models can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Before a compound can become a drug, it must possess acceptable ADMET properties. In silico methods are now routinely used in the early stages of drug discovery to predict these properties, helping to identify and filter out candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity.

Several studies on pyrazolo[1,5-a]pyrimidine derivatives have included in silico ADMET prediction. johnshopkins.edunih.govekb.egjohnshopkins.eduresearchgate.net These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govacs.org Many synthesized pyrazolo[1,5-a]pyrimidine derivatives have been shown to comply with these rules, indicating good potential for oral bioavailability. ekb.eg

Other predicted properties include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and various toxicity endpoints like carcinogenicity and hERG inhibition (a key indicator of cardiotoxicity). nih.govnih.govnih.gov These predictions provide a valuable early-stage profile of a compound's likely behavior in the body. nih.govekb.eg

The following table summarizes some of the key ADMET properties predicted for pyrazolo[1,5-a]pyrimidine derivatives in various studies.

Study FocusPredicted PropertiesKey FindingsReference
Antimicrobial AgentsPhysicochemical properties, drug-likeness, ADME, toxicitySome products possessed acceptable and good results with predicted good oral bioavailability. johnshopkins.eduresearchgate.net
Antimicrobial & Immunomodulatory AgentsPhysicochemical, pharmacokinetic, ADMET, drug-likenessMost compounds were within Lipinski's rule, showed high GI absorption, and were predicted to be non-carcinogenic with medium hERG risk. nih.gov
Anticancer AgentsPhysicochemical, pharmacokinetic, drug-likenessAll compounds obeyed the Veber rule, indicating drug-likeness. ekb.eg
PI3Kδ InhibitorsMetabolic stability, in vitro clearanceLead compound CPL302415 showed very promising metabolic stability in mouse and human liver microsomes. nih.govnih.gov
Various Biological ActivitiesADMET propertiesSome in silico ADMET properties were predicted and studied for a series of derivatives. johnshopkins.edu

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure (conformation) and stereochemistry of a molecule are critical to its biological activity, as they dictate how it fits into a protein's binding site. The pyrazolo[1,5-a]pyrimidine scaffold is a fused, rigid, and generally planar N-heterocyclic system. nih.govnih.gov This planarity provides a stable core for the attachment of various substituents.

Computational conformational analysis, often using quantum mechanics methods like Density Functional Theory (DFT), can be used to determine the most stable (lowest energy) three-dimensional arrangement of a derivative. bohrium.com These studies can calculate bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's geometry. bohrium.com This information is crucial for understanding how a molecule will present its functional groups for interaction with a biological target and is a critical input for accurate molecular docking studies. The tendency of these derivatives to form crystals has also allowed for notable conformational phenomena to be studied. nih.gov

Structure Activity Relationship Sar Studies of 5 Chloropyrazolo 1,5 a Pyrimidine Derivatives

Influence of Chlorine Substitution at the 5-Position on Chemical Reactivity and Biological Profile

The chlorine atom at the C5 position of the pyrazolo[1,5-a]pyrimidine (B1248293) core serves as a crucial functional handle for further chemical modifications. Its presence enhances the reactivity of the scaffold, particularly for nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents at this position, which is a key strategy in the development of derivatives with desired biological activities. mdpi.com

For instance, in the synthesis of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, the 5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine intermediate is utilized. The chlorine at the C5 position is subsequently displaced through coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce various aryl or heteroaryl groups. This strategic modification at the C5 position has been shown to be critical for achieving high potency and selectivity for the PI3Kδ isoform. mdpi.com

From a biological standpoint, the substituent at the C5 position can significantly impact the compound's interaction with its target protein. In the context of PI3Kδ inhibitors, introducing an indole (B1671886) moiety at the C5 position was found to be particularly advantageous. It is suggested that the indole group can form an additional hydrogen bond with the Asp-787 residue in the affinity pocket of the enzyme, thereby enhancing selectivity. mdpi.com This highlights how the C5 position is not just a point for chemical diversification but also a critical determinant of the biological profile of pyrazolo[1,5-a]pyrimidine derivatives.

Systemic Analysis of Substituent Effects at C2, C3, C5, and C7 on Pharmacological Properties

The pharmacological properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on the nature and position of substituents around the core scaffold. nih.gov Systematic studies have revealed that modifications at the C2, C3, C5, and C7 positions can modulate potency, selectivity, and pharmacokinetic properties.

C2-Position: The introduction of different groups at the C2 position can significantly influence biological activity. For example, in a series of PI3Kδ inhibitors, the replacement of a methylene (B1212753) (-CH2-) group with a carbonyl (-CO-) group at C2 was explored. This modification was based on previous SAR studies suggesting that a carbonyl group at this position could enhance the activity of the derivatives. nih.gov

C3-Position: Substituents at the C3 position of the pyrazole (B372694) ring, such as alkyl, aryl, and heteroaryl groups, can enhance lipophilicity, which may lead to improved membrane permeability and bioavailability. nih.gov In a series of pyrazolo[1,5-a]pyridine (B1195680) inhibitors of the herpes virus, significant changes in antiviral activity were observed by altering the heteroatom basicity and orientation of the group at C3. nih.gov Furthermore, in dual inhibitors of CDK2 and TRKA kinases, replacing a COOEt group at C3 with a cyano group resulted in a notable increase in inhibitory activity. mdpi.com

C5-Position: As previously discussed, the C5 position is pivotal for introducing diversity and influencing selectivity. In the development of PI3Kδ inhibitors, the introduction of benzimidazole (B57391) and indole groups at this position led to potent and selective compounds. mdpi.comnih.gov

C7-Position: The C7 position of the pyrimidine (B1678525) ring is also a key site for modification. The chlorine atom at C7 is highly reactive and can be readily substituted. mdpi.com For instance, the introduction of a morpholine (B109124) group at C7 is a common strategy in the design of PI3Kδ inhibitors, contributing to the "morpholine-pyrimidine" structural motif known to be important for activity. nih.gov

The following table summarizes the effects of various substituents at different positions on the pharmacological properties of pyrazolo[1,5-a]pyrimidine derivatives based on reported research findings.

PositionSubstituentTargetEffect on Pharmacological PropertiesReference
C2 Carbonyl (-CO-)PI3KδPotential enhancement of activity. nih.gov
C3 Cyano (-CN)CDK2/TRKAIncreased inhibitory activity compared to COOEt. mdpi.com
C3 Aryl/HeteroarylVariousEnhanced lipophilicity and bioavailability. nih.gov
C5 IndolePI3KδEnhanced selectivity through additional hydrogen bonding. mdpi.com
C5 BenzimidazolePI3KδLed to potent and selective inhibitors. nih.gov
C7 MorpholinePI3KδImportant for the "morpholine-pyrimidine" motif and activity. nih.gov

Rational Design Principles for Optimizing Potency, Selectivity, and Bioavailability

The rational design of pyrazolo[1,5-a]pyrimidine derivatives involves a multi-faceted approach to optimize their therapeutic potential. Key strategies include enhancing potency, improving selectivity against off-targets, and ensuring favorable bioavailability. rsc.org

Potency and Selectivity: Structure-based drug design is a powerful tool for optimizing potency and selectivity. For instance, in the development of Tropomyosin Receptor Kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine core was identified as essential for hinge binding with the Met592 residue. mdpi.com The addition of a morpholine group improved selectivity, while fluorine incorporation enhanced interactions with other key residues. mdpi.com Similarly, for dipeptidyl peptidase-4 (DPP-4) inhibitors, docking studies confirmed that the pyrazolo[1,5-a]pyrimidine core interacts with the S1 pocket of the enzyme. xjtlu.edu.cn The strategic placement of substituents on the core allows for specific interactions with the target protein, leading to increased potency and selectivity over related proteins. For discoidin domain receptor 1 (DDR1) inhibitors, two compounds, 7rh and 7rj, showed high potency with IC50 values of 6.8 and 7.0 nM, respectively, and were significantly less active against other kinases. nih.gov

Bioavailability: A significant challenge in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors is often their poor bioavailability and metabolic stability. mdpi.com Strategic fluorination has emerged as a successful approach to address this. The introduction of a fluorine atom on an electron-rich phenyl ring of a CSNK2 inhibitor led to a compound with improved in vivo metabolic stability and oral bioavailability. mdpi.com Another strategy involves the introduction of solubilizing functionality. In a series of KDR kinase inhibitors, the addition of a basic side-chain to an aryl ring at the 6-position, or the incorporation of a 4-pyridinonyl substituent, maintained or enhanced potency while markedly improving cellular activity and pharmacokinetic profiles in rats. nih.gov

The table below illustrates some of the rational design principles applied to optimize pyrazolo[1,5-a]pyrimidine derivatives.

Design PrincipleStrategyExample TargetOutcomeReference
Enhance Potency Hinge binding interactionTrk KinasePyrazolo[1,5-a]pyrimidine core forms key interaction with Met592. mdpi.com
Improve Selectivity Addition of specific functional groupsTrk KinaseMorpholine group addition reduced off-target effects. mdpi.com
Improve Selectivity Exploiting specific binding pocketsDPP-4Substituted aromatic ring interacts with the sub-S1 pocket. xjtlu.edu.cn
Enhance Bioavailability Strategic fluorinationCSNK2Improved in vivo metabolic stability. mdpi.com
Enhance Bioavailability Introduction of solubilizing groupsKDR KinaseAddition of basic side-chains improved pharmacokinetics. nih.gov

Scaffold Hopping and Lead Optimization Strategies Based on the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold serves as a valuable starting point for lead optimization and scaffold hopping strategies in drug discovery. rsc.org These approaches aim to identify novel chemical series with improved properties while retaining the key pharmacophoric features of the original lead compound.

Scaffold Hopping: This strategy involves replacing the central core of a known active compound with a different, often isosteric, scaffold to discover new intellectual property and potentially improved drug-like properties. In the development of DPP-4 inhibitors, scaffold hopping from a pyrazolo[1,5-a]pyrimidin-7(4H)-one lead, which had cytotoxicity issues, to a different pyrazolo[1,5-a]pyrimidine series resulted in highly potent and selective inhibitors with reduced or no cytotoxicity. xjtlu.edu.cnmedchemexpress.com

These strategies underscore the versatility of the pyrazolo[1,5-a]pyrimidine core as a template for generating novel and improved therapeutic candidates. The ability to fine-tune the properties of these compounds through systematic modifications makes this scaffold a cornerstone in modern medicinal chemistry. rsc.org

Advanced Analytical and Spectroscopic Characterization Methodologies for 5 Chloropyrazolo 1,5 a Pyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure. researchgate.netresearchgate.net

In the ¹H NMR spectrum of the parent pyrazolo[1,5-a]pyrimidine, the protons are assigned based on their chemical shifts and coupling constants. For instance, in substituted derivatives, the chemical shifts of the methyl groups can be used to distinguish between 5-methyl and 7-methyl isomers. researchgate.netlookchem.com Two-dimensional NMR experiments, such as COSY and HETCOR, are crucial for confirming the connectivity between protons and carbons, resolving any ambiguities in the assignments. researchgate.net The anisotropic effects of the pyrazole (B372694) ring nitrogen also influence the proton assignments, providing further structural confirmation. nih.gov

Conformational analysis of related tetrahydropyrazolo[1,5-a]pyrimidine systems has been successfully carried out using vicinal ¹H–¹H coupling constants and Nuclear Overhauser Effect (NOE) data. nih.govsemanticscholar.org These techniques allow for the determination of dihedral angles and interproton distances, providing insights into the spatial arrangement and flexibility of the bicyclic core. nih.govsemanticscholar.org

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Pyrazolo[1,5-a]pyrimidine Derivatives.

Compound/Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference
Pyrazolo[1,5-a]pyrimidine researchgate.netchemicalbook.com
H-2 8.50 (s) C-2: 146.43 nih.gov
H-3 C-3: 100.79 nih.gov
H-5 8.57 (d, J=4.8 Hz) C-5: 162.29 nih.govekb.eg
H-6 7.30 (d, J=4.8 Hz) C-6: 110.64 nih.govekb.eg
H-7 C-7: 146.59 nih.gov
5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate nih.gov
H-2 8.50 (s) C-2: 138.20 nih.gov
H-6 7.08 (d, J=0.9 Hz) C-3: 92.96 nih.gov
5-CH₃ 2.56 (s) C-5: 162.29 nih.gov
7-CH₃ 2.69 (d, J=0.9 Hz) C-6: 110.64 nih.gov
C-7: 146.59 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of 5-Chloropyrazolo[1,5-a]pyrimidine and to study its fragmentation patterns, which aids in structural confirmation. researchgate.netsapub.org The molecular ion peak (M+) in the mass spectrum provides the exact molecular weight of the compound. For this compound, the presence of the chlorine isotope (³⁷Cl) results in a characteristic M+2 peak with an intensity of about one-third of the M+ peak (³⁵Cl). researchgate.net

Electron impact mass spectrometry (EI-MS) is commonly used to investigate the fragmentation pathways of pyrimidine (B1678525) derivatives. researchgate.netsapub.org The fragmentation of the pyrazolo[1,5-a]pyrimidine core often involves the successive loss of small, stable molecules or radicals. researchgate.netsapub.org In substituted derivatives, the fragmentation pattern will also show losses of the substituent groups, providing further evidence for the proposed structure. researchgate.net For instance, the mass fragmentation of a related compound showed a base peak attributed to a 4-chlorobenzylidene fragment. researchgate.net The analysis of these fragmentation patterns is crucial for confirming the identity and purity of synthesized compounds. nih.govnih.gov

Interactive Table 2: Mass Spectrometry Data for this compound and a Related Derivative.

Compound Molecular Formula Molecular Weight Key Fragmentation Observations Reference
This compound C₆H₄ClN₃ 153.57 Presence of M+ and M+2 peaks due to chlorine isotopes. sigmaaldrich.comscbt.com
Aryl-substituted Pyrazolo[1,5-a]pyrimidine C₁₉H₁₅FN₆ 346.37 Molecular ion peak at m/z 346 (M+, 23%), base peak at m/z 95. ekb.eg

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for this compound and its analogues by determining the precise arrangement of atoms in the solid state. This technique yields a three-dimensional model of the molecule, confirming bond lengths, bond angles, and intermolecular interactions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable and rapid technique for identifying the functional groups present in a molecule. In the context of this compound research, IR spectroscopy is used to confirm the presence of key structural features and to monitor the progress of chemical reactions. mdpi.comresearchgate.net

The IR spectrum of a pyrazolo[1,5-a]pyrimidine derivative will show characteristic absorption bands for the various vibrations of the fused ring system. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. libretexts.org The C=N and C=C stretching vibrations within the pyrazole and pyrimidine rings give rise to a series of bands in the 1650-1450 cm⁻¹ region. mdpi.comresearchgate.net The absence of certain bands can also be informative; for example, the disappearance of an NH₂ absorption band can confirm the successful cyclization to form the pyrazolo[1,5-a]pyrimidine ring system. cu.edu.eg The presence and position of bands corresponding to substituents, such as carbonyl (C=O) or sulfonyl (SO₂) groups, can also be readily identified. mdpi.comcu.edu.eg

Interactive Table 3: Characteristic Infrared Absorption Frequencies for Pyrazolo[1,5-a]pyrimidine and Related Functional Groups.

Functional Group Characteristic Absorption Range (cm⁻¹) Notes Reference
Aromatic C-H Stretch 3100 - 3000 libretexts.org
C=N Stretch 1650 - 1590 Observed in pyrimidine and pyrazole rings. mdpi.com
C=C Stretch (in-ring) 1600 - 1450 libretexts.org
C-N Stretch 1350 - 1240 researchgate.net
C-Cl Stretch 850 - 550 General range for aryl chlorides.
Carbonyl (C=O) Stretch 1750 - 1650 Varies with the specific carbonyl-containing group. libretexts.org
Sulfonyl (SO₂) Stretch 1350 - 1300 and 1180 - 1120 Asymmetric and symmetric stretching, respectively. cu.edu.eg

Future Directions and Emerging Research Avenues in 5 Chloropyrazolo 1,5 a Pyrimidine Chemistry

Development of Novel and More Efficient Synthetic Strategies

The synthesis of pyrazolo[1,5-a]pyrimidines, including the chlorinated analogs, is a dynamic field of research, with a continuous drive towards efficiency, diversity, and sustainability. nih.govrsc.org Traditional methods often rely on the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov However, modern synthetic chemistry is expanding this toolbox with innovative strategies.

Key emerging strategies include:

One-Pot and Multicomponent Reactions: These approaches streamline synthesis by combining multiple reaction steps into a single procedure, reducing time, resources, and waste. For instance, a one-pot cyclization has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times, increase yields, and improve the regioselectivity of cyclization reactions, offering a faster and more efficient route to the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govrsc.org

Palladium-Catalyzed Cross-Coupling: Techniques like the Buchwald-Hartwig reaction are instrumental in the final steps of synthesis, allowing for the precise introduction of diverse functional groups, such as benzimidazoles, onto the 5-chloro-pyrazolo[1,5-a]pyrimidine scaffold. nih.gov This method is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.govnih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source to promote organic reactions, leading to shorter reaction times, mild conditions, and high yields in the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net

Novel Cyclization and Condensation Approaches: Research continues to explore new combinations of starting materials and catalysts. Methods involving the cyclocondensation of aminopyrazoles with compounds like α-acetyl-γ-butyrolactone or the use of deep eutectic solvents (DES) are being developed to create diverse and complex derivatives. ias.ac.in

These advanced synthetic methods are critical for efficiently producing a wide array of 5-chloropyrazolo[1,5-a]pyrimidine derivatives, facilitating the exploration of their therapeutic potential. nih.gov

Synthetic Strategy Key Features Example Application Reference
Microwave-Assisted SynthesisRapid heating, shorter reaction times, higher yields, improved regioselectivity.Regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov
Palladium-Catalyzed CouplingIntroduction of diverse functional groups in final steps.Buchwald-Hartwig reaction to couple benzimidazoles to the 5-chloro position. nih.gov
Ultrasound SonochemistrySimple procedure, mild conditions, very short reaction times (e.g., 5 min), good yields.Cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole. researchgate.net
Deep Eutectic Solvents (DES)Environmentally benign, high yield, simple work-up.Synthesis of dioxoisoindolin-pyrazolo-pyrimidines. ias.ac.in

Design of Next-Generation Inhibitors with Enhanced Selectivity and Reduced Off-Target Effects

A primary challenge in cancer therapy and other treatments is the development of inhibitors that can distinguish between target proteins and other closely related molecules, thereby minimizing side effects. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold is a valuable starting point for designing such selective inhibitors. nih.govnih.gov

Future research in this area is concentrated on:

Targeting Specific Kinase Isoforms: Many inhibitors target protein kinases, which are often dysregulated in cancer. nih.gov A key goal is to develop compounds with high selectivity for specific isoforms, such as PI3Kδ over other PI3K isoforms (α, β, γ). nih.govmdpi.com For example, compound CPL302415, a benzimidazole (B57391) derivative of pyrazolo[1,5-a]pyrimidine, shows high selectivity for PI3Kδ, making it a promising candidate for treating inflammatory and autoimmune diseases. mdpi.com

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents at various positions on the pyrazolo[1,5-a]pyrimidine core, researchers can identify the structural features crucial for potency and selectivity. nih.govnih.gov For instance, attaching an indole (B1671886) group at the C(5) position has been found to be a promising strategy for enhancing PI3Kδ selectivity. nih.gov

Overcoming Drug Resistance: The emergence of resistance is a significant limitation of many targeted therapies. nih.gov Second-generation inhibitors are being designed to be effective against mutations that confer resistance to earlier drugs. For example, in the context of Tropomyosin receptor kinase (Trk) inhibitors, where Larotrectinib and Entrectinib face resistance issues, new pyrazolo[1,5-a]pyrimidine-based inhibitors are being developed to overcome these limitations. nih.govmdpi.com

Allosteric Inhibition: While many inhibitors compete with ATP at the kinase catalytic site, designing allosteric inhibitors that bind to other sites on the enzyme offers a path to greater selectivity and potentially fewer off-target effects. nih.gov

The ultimate aim is to create highly potent and selective drugs that maximize therapeutic efficacy while minimizing toxicity and the likelihood of developing resistance. nih.gov

Inhibitor Target Key Structural Feature Achieved Selectivity Reference
PI3KδBenzimidazole at C(5) positionHigh selectivity over PI3Kα, PI3Kβ, and PI3Kγ isoforms. mdpi.com
HDAC6Phenylhydroxamic acid group412-fold selectivity relative to HDAC1. nih.gov
Trk Kinases2,5-difluorophenyl-substituted pyrrolidine (B122466) at C(5)Potent inhibition of TrkA, TrkB, and TrkC. mdpi.com
PI3KδIndole at C(5) positionPromising core for improved potency and selectivity. nih.gov

Exploration of New Therapeutic Targets and Uncharted Biological Applications

The structural versatility of the this compound scaffold allows it to interact with a wide range of biological targets, extending its potential applications far beyond its initial uses. nih.gov While extensively studied as protein kinase inhibitors for cancer, new research is uncovering a broader spectrum of pharmacological activities. researchgate.net

Emerging therapeutic areas include:

Autoimmune and Inflammatory Diseases: Selective inhibition of kinases like PI3Kδ is a promising strategy for treating conditions such as systemic lupus erythematosus (SLE) and multiple sclerosis. mdpi.com

Neurodegenerative Diseases: Derivatives are being investigated for their potential in treating Alzheimer's disease. researchgate.netnih.gov

Infectious Diseases: The scaffold has shown potential as an antibacterial, antiviral (including anti-HIV and anti-COVID-19), and antitrypanosomal agent. researchgate.netnih.govmdpi.com

Metabolic Disorders: Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated anti-diabetic properties. researchgate.netnih.gov

Other Applications: The framework is also being explored for its utility as anti-arthritic, antioxidant, and immunomodulatory agents. researchgate.netnih.gov Furthermore, specific derivatives are being developed as chemosensors, for example, for the detection of cyanide. acs.org

The continued screening of pyrazolo[1,5-a]pyrimidine libraries against diverse biological targets is expected to reveal new therapeutic opportunities and expand the clinical relevance of this important heterocyclic family. nih.gov

Advanced Computational Methodologies and Artificial Intelligence in Drug Discovery and Design

The integration of computational tools is revolutionizing the drug discovery process, making it faster, more economical, and more precise. For the this compound scaffold, these methodologies are becoming indispensable.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred binding orientation of a drug candidate to its target protein. mdpi.commdpi.com It is used to rationalize the observed biological activity of synthesized compounds and to guide the design of new derivatives with improved binding affinity and selectivity. For example, docking studies have been used to understand how pyrazolo[1,5-a]pyrimidine derivatives bind to the active site of enzymes like HDAC6 and CDK2. nih.govmdpi.com

In Silico ADMET Prediction: Computational models are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.govmdpi.com This allows researchers to prioritize candidates with favorable pharmacokinetic profiles and identify potential liabilities early in the discovery process, reducing late-stage failures.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the binding interactions compared to static docking models. mdpi.com This can help in understanding the stability of the complex and the role of specific interactions.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms are increasingly used to analyze large datasets from high-throughput screening, predict the biological activity of virtual compounds, and generate novel molecular structures with desired properties. While still an emerging area for this specific scaffold, the application of AI holds immense potential for accelerating the design-synthesize-test cycle.

By combining computational predictions with experimental validation, researchers can more intelligently navigate the vast chemical space of possible pyrazolo[1,5-a]pyrimidine derivatives to identify promising drug candidates. mdpi.commdpi.com

Integration of Sustainable Synthesis Practices and Green Chemistry Principles

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of this compound and its derivatives is an area where these principles are being actively implemented. rsc.orgbme.hu

Future directions in sustainable synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG-400) is a key focus. bme.huresearchgate.net

Energy-Efficient Methodologies: Techniques such as microwave-assisted and ultrasound-assisted synthesis not only improve reaction efficiency but also reduce energy consumption compared to conventional heating methods. nih.govresearchgate.net

Catalysis: The use of catalysts, especially in small quantities, is preferred as it reduces the generation of stoichiometric waste. The development of reusable catalysts is also a significant goal.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. One-pot and multicomponent reactions are particularly advantageous in this regard. nih.gov

Waste Reduction and Byproduct Management: Developing synthetic protocols that generate non-toxic byproducts or byproducts that can be easily recovered and reused. For example, one reported synthesis generates methanol (B129727), dimethylamine, and water as byproducts, which are useful solvents that can be recovered. rsc.org

By integrating these sustainable practices, the synthesis of pyrazolo[1,5-a]pyrimidine-based pharmaceuticals can become more efficient, cost-effective, and environmentally responsible. acs.orgbme.hu

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-chloropyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The core synthesis involves cyclization of 4-substituted pyrazol-5-amine derivatives with masked Michael acceptors (e.g., N-methyl uracil) under basic conditions (NaOEt/EtOH, reflux), followed by chlorination using POCl₃. For example, chlorination of pyrazolo[1,5-a]pyrimidin-7-one with POCl₃ at reflux for 3 hours achieves 67% yield . Key factors include solvent-free chlorination to avoid side reactions and microwave-assisted amination for improved selectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : NMR (¹H/¹³C) confirms regiochemistry and substitution patterns, particularly the chlorine position. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves planar triazolopyrimidine ring systems. For example, crystal structures (e.g., C8H4Cl2N4) confirm bond angles and hydrogen bonding interactions critical for bioactivity .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin contact. Work in a fume hood due to POCl₃ toxicity during synthesis. Store compounds at 2–8°C under inert gas to prevent decomposition. Waste must be segregated for professional disposal due to potential environmental hazards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for kinase inhibition?

  • Methodological Answer : The 5-position is critical for hydrogen bonding with kinase active sites (e.g., Asp-128/131 in Pim-1). Substitution with trans-1,4-diaminocyclohexane improves potency (IC₅₀ = 45 nM vs. Pim-1), while neutral groups (hydroxyl, sulfone) reduce hERG inhibition risks. SAR tables (Table 1, ) show that cyclohexane-1,2-diamine derivatives enhance selectivity over cyclopentane analogs by 10-fold .

Q. What strategies resolve contradictory data on substituent effects in anticancer activity?

  • Methodological Answer : Divergent biological outcomes (e.g., G1 vs. G2/M arrest in cervical cancer cells) arise from p53 activation pathways. Immunoblotting and RT-PCR differentiate mitochondrial apoptosis (BAX/Bcl-2 ratio) from cell cycle effects. For example, anthranilamide conjugates induce p53 nuclear translocation in HeLa cells but upregulate p21 in SiHa cells, necessitating cell-line-specific validation .

Q. How do advanced functionalization methods (e.g., SNAr, Suzuki coupling) expand the utility of this compound?

  • Methodological Answer : SNAr reactions with amines (e.g., trans-4-aminocyclohexanol) under microwave irradiation achieve 80% yield with N-selectivity over O-linkage . Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 7-position, but 2-pyridyl derivatives require pre-functionalization due to Pd catalyst incompatibility .

Methodological Case Studies

Case Study: Designing a this compound-Based IRAK4 Inhibitor

  • Approach :

Synthesize 5-chloro intermediate via POCl₃ chlorination .

Introduce 2-aminoethylamino substituents via SNAr to target Asp-329 in IRAK4 .

Optimize pharmacokinetics by replacing basic amines with ethers to reduce hERG liability.

  • Outcome : Compound 10 (2-aminoethylamino analog) shows 50-fold higher potency (IC₅₀ = 0.8 nM) than parent scaffolds .

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